Thielavin A

Übersicht

Beschreibung

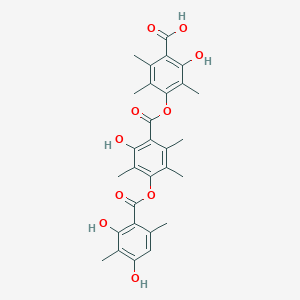

Thielavin A is a fungal metabolite originally isolated from the fungus Thielavia terricola. It is a heterotrimeric depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units. This compound exhibits diverse biological activities, including inhibition of prostaglandin synthase and glucose-6-phosphatase .

Wissenschaftliche Forschungsanwendungen

Thielavin A has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Thielavin A, a fungal depside , primarily targets glucose-6-phosphatase (G6Pase) . G6Pase is an enzyme that plays a crucial role in glucose metabolism, particularly in the process of gluconeogenesis and glycogenolysis. By inhibiting G6Pase, this compound can potentially influence these metabolic pathways.

Mode of Action

This compound interacts with its target, G6Pase, by inhibiting its activity

Biochemical Pathways

This compound is synthesized by a polyketide synthase (PKS) named ThiA . ThiA has an unusual domain organization with the C-methyltransferase (MT) domain situated at the C-terminus following the thioesterase (TE) domain . The TE domain is solely responsible for two rounds of ester bond formation, along with subsequent chain hydrolysis . The tandem acyl carrier protein domains of ThiA are critical for programmed methylation by the MT domain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of G6Pase . This inhibition can potentially influence glucose metabolism, affecting processes like gluconeogenesis and glycogenolysis.

Biochemische Analyse

Biochemical Properties

Thielavin A interacts with various enzymes and proteins. It inhibits COX, blocking both the conversion of arachidonic acid to prostaglandin H2 (PGH2) and the conversion of PGH2 to PGE2 . This compound also inhibits glucose-6-phosphatase in rat liver microsomes . It is a non-competitive inhibitor of α-glucosidase from S. cerevisiae .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory actions on various enzymes. By inhibiting COX, it can impact cell signaling pathways and gene expression related to inflammation and pain . Its inhibition of glucose-6-phosphatase can influence cellular metabolism, particularly glucose metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. Its inhibition of COX and glucose-6-phosphatase occurs through direct binding to these enzymes, preventing them from catalyzing their respective reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interactions with enzymes like COX and glucose-6-phosphatase. Its inhibition of these enzymes can affect metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of Thielavin A involves the polyketide synthase ThiA, which performs two consecutive esterification reactions followed by hydrolysis. The thioesterase domain of ThiA is responsible for these reactions, and the tandem acyl carrier protein domains are critical for programmed methylation .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation of Thielavia terricola under controlled conditions. The fungus is cultured in a suitable medium, and the compound is extracted using organic solvents such as ethyl acetate .

Analyse Chemischer Reaktionen

Types of Reactions: Thielavin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

- Thielavin B

- Thielavin H

- Thielavin J

- Thielavin K

Thielavin A’s unique combination of 3-methylorsellinic acid and 3,5-dimethylorsellinic acid units, along with its specific enzyme inhibition profile, distinguishes it from other thielavins .

Biologische Aktivität

Thielavin A is a fungal depside that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This compound is primarily derived from fungi, notably Shiraia and Chaetomium species, and consists of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units. Research has shown that this compound exhibits significant potential as an inhibitor of glucose-6-phosphatase (G6Pase), which plays a crucial role in glucose metabolism.

Structure and Biosynthesis

The biosynthesis of this compound is mediated by a polyketide synthase (PKS) known as ThiA. This enzyme features a unique domain organization that facilitates the formation of the heterotrimeric structure characteristic of this compound. The mechanism involves two rounds of ester bond formation catalyzed by the thioesterase (TE) domain, followed by chain hydrolysis and programmed methylation through the C-methyltransferase (MT) domain. These insights into its biosynthesis enhance our understanding of how natural products are constructed in fungi .

1. Inhibition of Glucose-6-Phosphatase

This compound has been identified as a G6Pase inhibitor, which is significant for its potential application in managing conditions like diabetes. In high-throughput screening studies, Thielavin B was initially noted for its inhibitory effects on G6Pase, but further research identified this compound as having comparable or enhanced activity. The structure-activity relationship indicates that specific functional groups are essential for this inhibition .

Table 1: Inhibition Potency of Thielavins on G6Pase

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Thielavin B | 5.5 |

| Thielavin G | 0.33 |

2. Anticancer Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines, including breast, ovarian, and melanoma cancers. Studies show that it can induce apoptosis in these cells, making it a candidate for further investigation as an anticancer agent.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | TBD |

| OVCAR3 | TBD |

| MDA-MB-435 | TBD |

Case Studies

Several case studies have explored the pharmacological potential of this compound and its analogs:

- Case Study 1 : In vitro studies demonstrated that this compound can significantly reduce glucose output from glucagon-stimulated hepatocytes, indicating its potential utility in metabolic disorders.

- Case Study 2 : Research involving animal models showed that administration of this compound led to improved glycemic control, suggesting its effectiveness as a therapeutic agent for diabetes management.

Eigenschaften

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGMNKJGDSNTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222236 | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71950-66-8 | |

| Record name | Thielavin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.